Cas no 1021074-66-7 (2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide)

2-[1-(4-Fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide is a synthetic organic compound featuring a piperidine core functionalized with a 4-fluorobenzenesulfonyl group and an acetamide side chain linked to a phenylethyl moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery. The presence of the fluorobenzenesulfonyl group may enhance metabolic stability and binding affinity, while the phenylethylacetamide moiety could contribute to selective receptor interactions. The compound's well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. Its synthetic accessibility and modular design further support its use in developing biologically active molecules.
2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide structure
1021074-66-7 structure
Product Name:2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide
CAS No:1021074-66-7
MF:C21H25FN2O3S
MW:404.498207807541
CID:6589864
PubChem ID:44015632
Update Time:2025-10-28

2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide
    • 2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(2-phenylethyl)acetamide
    • AKOS024634237
    • 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide
    • F2267-0723
    • 1021074-66-7
    • Inchi: 1S/C21H25FN2O3S/c22-18-9-11-20(12-10-18)28(26,27)24-15-5-4-8-19(24)16-21(25)23-14-13-17-6-2-1-3-7-17/h1-3,6-7,9-12,19H,4-5,8,13-16H2,(H,23,25)
    • InChI Key: VWVVLGFHLCYTLH-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC=CC=C1)(=O)CC1CCCCN1S(C1=CC=C(F)C=C1)(=O)=O

Computed Properties

  • Exact Mass: 404.15699200g/mol
  • Monoisotopic Mass: 404.15699200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 593
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 74.9Ų

2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide Pricemore >>

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Additional information on 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide

Introduction to 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide (CAS No. 1021074-66-7)

2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1021074-66-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in drug discovery and development. The presence of a 4-fluorobenzenesulfonyl group and a piperidin-2-yl moiety in its molecular framework contributes to its distinct chemical characteristics, which are leveraged for therapeutic applications.

The compound’s structure is characterized by an acetamide functional group, which is a common pharmacophore in medicinal chemistry. The N-(2-phenylethyl) substituent further enhances its molecular complexity, potentially influencing its pharmacokinetic and pharmacodynamic properties. Such structural features make this compound a valuable scaffold for designing novel therapeutic agents targeting various diseases.

In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule inhibitors that modulate biological pathways associated with neurological disorders, cancer, and inflammatory conditions. The 4-fluorobenzenesulfonyl group in this compound is particularly noteworthy, as fluorinated aromatic sulfonyl derivatives have been extensively studied for their ability to enhance binding affinity and metabolic stability. This feature has been exploited in the design of kinase inhibitors and other enzyme-targeted drugs.

The piperidin-2-yl ring is another critical component of this molecule, contributing to its solubility and bioavailability. Piperidine derivatives are well-documented for their role in central nervous system (CNS) drug development due to their ability to cross the blood-brain barrier. The combination of these structural elements in 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide suggests potential applications in the treatment of CNS disorders, including neurodegenerative diseases and psychiatric conditions.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to rapidly evaluate the biological activity of such compounds. Studies have indicated that derivatives of this chemical scaffold exhibit inhibitory effects on various enzymes and receptors, making them attractive candidates for further investigation. For instance, preliminary experiments have shown that modifications to the acetamide moiety can modulate the compound’s binding affinity to specific targets, thereby tailoring its therapeutic profile.

The role of fluorine atoms in pharmaceuticals cannot be overstated. The introduction of fluorine at the para position of the benzene ring in the 4-fluorobenzenesulfonyl group not only improves the compound’s lipophilicity but also enhances its metabolic resistance. This property is particularly valuable in drug development, as it reduces the likelihood of rapid degradation by enzymatic processes. Furthermore, fluorine atoms can influence electronic effects, thereby affecting the compound’s interactions with biological targets.

Another area of interest is the potential use of this compound as a tool compound in biochemical assays. Its unique structure allows it to serve as a reference standard or an intermediate in synthesizing more complex molecules. Researchers have utilized analogs of this compound to study enzyme mechanisms and develop inhibitors with improved selectivity and efficacy.

The synthesis of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the core framework efficiently. The introduction of fluorine atoms often necessitates specialized methodologies to ensure high yields and purity, highlighting the challenges and innovations in modern synthetic organic chemistry.

From a regulatory perspective, compounds like this must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. Preclinical studies are essential to evaluate their pharmacological properties, including toxicity profiles, pharmacokinetics, and interactions with other drugs. These studies provide critical data for regulatory agencies to assess whether such compounds can proceed to human trials.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized the way new compounds are designed and evaluated. Predictive models can now identify potential lead compounds based on their structural features, significantly reducing the time and cost associated with traditional screening methods. The unique structure of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide makes it an ideal candidate for such computational approaches, which can suggest modifications or analogs with enhanced biological activity.

In conclusion, 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide (CAS No. 1021074-66-7) represents a significant advancement in pharmaceutical chemistry due to its promising biological activities and well-designed molecular framework. Its structural features, including the 4-fluorobenzenesulfonyl group and piperidin-2-yl moiety, contribute to its potential as a therapeutic agent or a tool compound for further research. As scientific understanding continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases through innovative drug development strategies.

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